

# An In-Depth Technical Guide to the Sensory Properties of Citronellyl Hexanoate

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## Compound of Interest

Compound Name: Citronellyl hexanoate

Cat. No.: B080941

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## Introduction

**Citronellyl hexanoate** (CAS: 10580-25-3), also known as citronellyl caproate, is a monoterpenoid and fatty alcohol ester recognized for its significant role as a flavor and fragrance agent.[1][2] Structurally, it is the ester formed from the reaction of citronellol and hexanoic acid.[3] Its pleasant aromatic properties make it a valuable compound in the food, cosmetic, and pharmaceutical industries. From a research perspective, its distinct sensory profile and predictable chemical behavior in reactions like esterification and hydrolysis make it an important model compound for studying olfactory perception, receptor interactions, and structure-activity relationships.[3] This guide provides a comprehensive overview of the sensory characteristics of **Citronellyl hexanoate**, its underlying biological perception, and the experimental methodologies used for its evaluation.

## Physicochemical and Organoleptic Properties

**Citronellyl hexanoate** is a colorless liquid with specific physical properties that influence its volatility and perception.[4] Its primary sensory characteristics are a complex floral and fruity aroma and a corresponding floral taste.

## Data Summary

The following tables summarize the key physicochemical and organoleptic properties of **Citronellyl hexanoate**.

Table 1: Physicochemical Properties of **Citronellyl Hexanoate**

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>30</sub> O <sub>2</sub>	[4][5]
Molecular Weight	254.41 g/mol	[5]
Appearance	Colorless clear liquid (est.)	[4]
Boiling Point	240.00 °C @ 760.00 mm Hg	[1][4][5]
Specific Gravity	0.87100 to 0.87600 @ 25.00 °C	[1][4]
Refractive Index	1.44900 to 1.45000 @ 20.00 °C	[1][4]
Flash Point	203.00 °F (95.00 °C) TCC	[1][4]
Solubility	Soluble in alcohol; Water: 0.05984 mg/L @ 25°C (est.)	[1][4]
Vapor Pressure	0.000190 mmHg @ 25.00 °C (est.)	[4]
logP (o/w)	6.243 (est.)	[4]

Table 2: Organoleptic (Sensory) Profile of **Citronellyl Hexanoate**

Sensory Aspect	Descriptors	Reference
Odor Type	Floral, Fruity, Rose	[1][4]
Odor Description	Described at 100% concentration as a "fine rose, fruity, floral" scent.	[1][4]
Flavor Type	Floral	[1][4]
Taste Description	Floral	[1]
Natural Occurrence	Geranium, Nigritella nigra, Passiflora species (up to 0.1 mg/kg)	[4]

## Quantitative Sensory Data

Specific odor and taste detection thresholds for **Citronellyl hexanoate** are not widely available in the cited literature. The detection threshold is the minimum concentration of a substance that can be perceived by the human senses.[6] However, data for structurally related compounds can provide valuable context. For example, the odor threshold for Citronellyl propanoate, a similar ester, has been reported as 1.8 µg/L.[7] The parent acid, n-Hexanoic acid, has a reported odor detection threshold of 0.00060 ppm.[8] A toxicological "Threshold of Concern" has been established for **Citronellyl hexanoate** at 1800 µg/person/day, though this relates to safety rather than sensory perception.[1]

## Experimental Methodologies for Sensory Analysis

The characterization of flavor and fragrance compounds relies on a combination of instrumental analysis and human sensory evaluation.

### Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique for identifying which volatile compounds in a mixture are responsible for its aroma. The method couples a gas chromatograph, which separates the volatile compounds, with a human assessor (acting as a highly sensitive detector) to describe the odor of each compound as it elutes from the column.

#### Detailed Protocol for GC-O Analysis:

- **Sample Preparation:** A sample containing **Citronellyl hexanoate** is dissolved in an appropriate solvent. For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) may be employed to isolate the odor-active compounds.
- **Injection:** A precise volume of the prepared sample is injected into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized compounds travel through a capillary column (e.g., a non-polar DB-5 or a polar WAX column) where they are separated based on their boiling points and chemical properties.
- **Column Effluent Splitting:** At the end of the column, the effluent is split. Typically, 50% is directed to a standard chemical detector like a Mass Spectrometer (MS) or Flame Ionization Detector (FID) for compound identification and quantification, while the other 50% is directed to an olfactometry port.
- **Olfactory Detection:** The effluent directed to the olfactometry port is mixed with humidified air to prevent nasal passage dehydration. A trained sensory panelist sniffs the port and records the time, duration, intensity, and description of any detected odors.
- **Data Analysis:** The olfactogram (a plot of odor intensity/detection versus time) is aligned with the chromatogram from the chemical detector. This allows for the direct correlation of a specific chemical peak with a perceived odor, confirming the sensory contribution of compounds like **Citronellyl hexanoate**.

*Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).*

## Sensory Panel Evaluation

To obtain quantitative data like detection thresholds, trained human sensory panels are essential. These panels follow rigorous, standardized protocols to ensure data is repeatable and statistically valid.

#### Detailed Protocol for Determining Detection Threshold (e.g., Triangle Test Method):

- **Panelist Selection & Training:** Panelists are screened for sensory acuity and trained to identify and describe the specific aroma/taste of **Citronellyl hexanoate**.
- **Sample Preparation:** A stock solution of **Citronellyl hexanoate** is prepared in a neutral medium (e.g., deodorized water for taste, mineral oil for odor). A series of dilutions are created, typically in half-log steps, spanning a range from sub-threshold to easily detectable concentrations.
- **Test Protocol (Forced-Choice Triangle Test):**
  - Panelists are presented with three samples (two are identical blanks, one contains the diluted odorant).
  - The order of presentation is randomized for each panelist and each concentration level.
  - Panelists are asked to identify the "odd" or different sample.
- **Data Collection:** The number of correct identifications is recorded for each concentration level across all panelists.
- **Statistical Analysis:** The results are analyzed to determine the concentration at which the number of correct identifications is statistically significant (typically  $p < 0.05$ ) above the probability of guessing (which is  $1/3$  for a triangle test). This concentration is defined as the detection threshold for the panel.

*Caption: Workflow for determining a sensory detection threshold using a sensory panel.*

## Biological Perception and Signaling Pathways

The perception of **Citronellyl hexanoate** begins with its interaction with specific protein receptors in the nose and on the tongue.

### Olfactory Signaling

The "floral, fruity, rose" aroma of **Citronellyl hexanoate** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to **Citronellyl hexanoate** have not been fully de-orphaned, the general signaling cascade is well-understood. For

instance, the structurally related monoterpene, (-)-citronellal, has been shown to activate the human olfactory receptor OR1A2.[9]

Simplified Olfactory Signaling Cascade:

- Binding: **Citronellyl hexanoate** binds to a specific Olfactory Receptor (OR).
- G-Protein Activation: This binding causes a conformational change in the OR, activating the associated olfactory-specific G-protein ( $G\alpha\text{-olf}$ ).
- Second Messenger Production:  $G\alpha\text{-olf}$  activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.
- Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The opening of CNG channels allows an influx of cations ( $\text{Na}^+$  and  $\text{Ca}^{2+}$ ), depolarizing the neuron and generating an action potential.
- Signal Transmission: The action potential is transmitted along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

*Caption: Simplified signal transduction pathway for olfactory perception.*

## Gustatory Perception

The "floral" taste of **Citronellyl hexanoate** is less well-defined. The perception of flavor is a complex interplay between taste (gustation) and smell (olfaction), with the retronasal passage of aroma being a major contributor. The hexanoate moiety itself may interact with gustatory receptors responsible for detecting fatty acids or other complex tastes. Studies in model organisms have shown that hexanoic acid can trigger both sweet-sensing and bitter-sensing gustatory receptor neurons in a dose-dependent manner, though this is for the free acid, not the ester.[10] The precise gustatory receptors for esters like **Citronellyl hexanoate** in humans are an active area of research.

## Structure-Activity Relationships

The sensory properties of an ester are determined by its constituent alcohol and carboxylic acid. In **Citronellyl hexanoate**, the citronellol moiety provides the characteristic rosy, citrus,

and floral base notes, while the hexanoate (caproate) chain adds fruity and waxy nuances. Altering the length of the ester chain directly modifies the perceived aroma.

- Shorter Chain (e.g., Citronellyl Acetate): Tends to be fresher, more fruity (pear, apple), and less waxy.
- Longer Chain (e.g., **Citronellyl Hexanoate**): Develops deeper floral, rose, and slightly waxy notes.

This relationship demonstrates that specific functional groups and molecular size are key determinants of how a molecule interacts with olfactory receptors to produce a unique sensory experience.

*Caption: Logical relationship between chemical structure and sensory properties.*

## Conclusion

**Citronellyl hexanoate** is a well-characterized aroma chemical with a desirable fine rose, fruity, and floral sensory profile. Its perception is governed by complex interactions with olfactory receptors, initiating a well-understood signal transduction cascade. While precise quantitative sensory thresholds are not readily available, its qualitative properties are consistently reported. The methodologies of GC-O and trained sensory panels provide the essential tools for its analysis and characterization. Understanding the relationship between its chemical structure and its sensory impact allows for its effective application in flavor and fragrance creation and provides a valuable molecular probe for ongoing research into the mechanisms of chemosensation.

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